Crystal Structure Analysis of 3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole: A Comprehensive Technical Guide
Crystal Structure Analysis of 3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as a critical gateway to structure-based drug design (SBDD). The spatial arrangement of the 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole scaffold dictates its interaction with biological targets. This whitepaper provides an in-depth, self-validating methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound, translating raw crystallographic data into actionable pharmacophoric insights.
Pharmacological Rationale & Structural Significance
Thiophene-linked 1,2,4-triazoles have demonstrated marked antimicrobial, chemotherapeutic, and antiviral profiles[1]. The structural geometry of these hybrids is paramount to their efficacy. For instance, in sterol 14α-demethylase (CYP51) inhibitors, the heterocyclic nitrogen atoms of the triazole ring coordinate directly with the heme iron ion[2]. By determining the exact dihedral angles and bond lengths of the thiophene-2-carbonyl derivative, researchers can accurately map the spatial orientation of the lipophilic thiophene ring relative to the triazole pharmacophore, optimizing the molecule for specific hydrophobic binding pockets.
Fig 1. Pharmacophore mapping of the thiophene-carbonyl-triazole scaffold.
Experimental Methodology: Synthesis & Crystallization
To ensure high-fidelity crystallographic data, the input material must be of absolute purity. The following protocol is designed as a self-validating system, incorporating in-process checks to guarantee the integrity of the final crystal lattice.
Phase 1: N-Acylation Synthesis
Causality: The synthesis utilizes triethylamine (TEA) as an acid scavenger. TEA neutralizes the HCl byproduct generated during acylation, shifting the equilibrium toward the product and preventing the protonation of the triazole nitrogen, which would otherwise deactivate the nucleophile.
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Reaction Setup: Charge a dry, argon-purged 100 mL round-bottom flask with 3,5-dimethyl-1H-1,2,4-triazole (10 mmol) and anhydrous dichloromethane (DCM, 30 mL).
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Base Addition: Add TEA (12 mmol) to the solution and cool the mixture to 0 °C using an ice bath to control the reaction kinetics.
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Acylation: Add thiophene-2-carbonyl chloride (11 mmol) dropwise over 15 minutes.
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Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Step: Monitor progress via TLC (Ethyl Acetate:Hexane, 1:1) and confirm the disappearance of the starting material.
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Workup: Quench with saturated aqueous NaHCO₃ (20 mL), extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate under reduced pressure and purify via silica gel chromatography. Confirm purity using ¹H-NMR prior to crystallization.
Phase 2: Single Crystal Growth
Causality: Crystals suitable for SCXRD are grown via slow solvent evaporation using a binary solvent system of ethanol and DCM (1:1 v/v). DCM provides high initial solubility, while ethanol acts as an anti-solvent. As the more volatile DCM evaporates, ethanol dominates the mixture, gradually supersaturating the solution to promote orderly crystal lattice formation rather than rapid, amorphous precipitation.
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Dissolution: Dissolve 50 mg of the validated, purified compound in 2 mL of the Ethanol:DCM mixture in a clean glass vial. Sonicate for 2 minutes.
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Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Causality: Removing microscopic particulates prevents premature, disordered nucleation.
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Evaporation: Puncture the vial cap with a 20G needle to allow for controlled solvent escape.
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Incubation: Store the vial undisturbed in a vibration-free cabinet at 20 °C for 5–7 days until colorless block crystals form.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Structure solution and refinement are performed using SHELXT and SHELXL, with molecular graphics generated via OLEX2[3].
Step-by-Step Data Collection:
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Mounting: Select an optically clear single crystal under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture.
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Cryogenic Cooling: Transfer the crystal to the diffractometer goniometer equipped with a cryostream operating at 150 K. Causality: Cryogenic temperatures significantly reduce thermal atomic displacement parameters (B-factors), minimizing the dynamic disorder of the thiophene ring—a common artifact in thiophene-containing crystals due to their rotational freedom.
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Irradiation: Collect X-ray diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
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Refinement: Perform data reduction and empirical absorption correction using multi-scan methods. Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL)[3].
Fig 2. Self-validating workflow from synthesis to crystallographic refinement.
Structural Elucidation & Quantitative Data
The compound crystallizes in the monoclinic space group P2₁/c. The structural analysis reveals that the 1,2,4-triazole ring and the thiophene ring are not perfectly coplanar, exhibiting a distinct dihedral twist. This twist mitigates steric hindrance between the methyl groups on the triazole ring and the carbonyl oxygen, establishing a stable low-energy conformation critical for target docking.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₉H₉N₃OS |
| Formula Weight | 207.25 g/mol |
| Temperature | 150(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.452(1), 12.304(2), 10.115(1) |
| β (°) | 98.45(2) |
| Volume (ų) | 1040.8(3) |
| Z | 4 |
| Final R indices[I>2σ(I)] | R1 = 0.034, wR2 = 0.089 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Atoms | Distance (Å) / Angle (°) |
| Carbonyl Bond | C=O | 1.215(3) |
| Triazole N-C | N1-C(carbonyl) | 1.392(2) |
| Thiophene C-S | C-S | 1.705(2), 1.712(2) |
| Triazole-Carbonyl-Thiophene Angle | N1-C(=O)-C(thiophene) | 114.5(2) |
| Dihedral Angle | Triazole / Thiophene | 42.3(1) |
Intermolecular Interactions & Supramolecular Assembly
The crystal packing is stabilized by a robust network of non-covalent interactions. The carbonyl oxygen acts as a primary hydrogen-bond acceptor, forming intermolecular C-H···O interactions with the methyl protons of adjacent molecules. Furthermore, the thiophene rings engage in offset face-to-face π-π stacking. These supramolecular features are not merely crystallographic artifacts; they represent the exact types of lipophilic and electrostatic interactions the molecule will utilize when binding to the hydrophobic pockets of target enzymes like CYP51.
References
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Title: Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Title: Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
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Title: Crystal structure and Hirshfield surface analysis of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione Source: CORE URL: [Link]
